4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene
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Overview
Description
4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is a complex organic compound with a unique structure that combines phenoxy, sulfanyl, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 4-methylthiophenol in the presence of a base to yield 4-[(2,4-dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]benzene. Finally, nitration of this compound using a mixture of concentrated nitric and sulfuric acids produces the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorines on the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and sulfanyl groups may also contribute to the compound’s activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone .
- Methyl 4-(2,4-dichlorophenoxy)butyrate .
Uniqueness
4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(2,4-dichlorophenoxy)methyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO3S/c1-13-2-6-16(7-3-13)27-20-9-4-14(10-18(20)23(24)25)12-26-19-8-5-15(21)11-17(19)22/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIFUJSCMKDJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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